2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a sulfinyl group, a thiazole ring, and halogenated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 2-chlorobenzaldehyde with thiourea under acidic conditions to form 2-chlorophenylthiazole.
Introduction of the Sulfinyl Group: The 4-bromophenylsulfinyl group can be introduced via oxidation of the corresponding sulfide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Acetamide Formation: The final step involves the coupling of the thiazole derivative with the sulfinyl compound using acetic anhydride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial and anticancer agent.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing thiazole and sulfinyl functionalities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-[(4-bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide: A closely related compound with similar structural features.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a thiazole ring and halogenated aromatic rings.
Uniqueness
The uniqueness of 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide lies in its combination of a sulfinyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2S2/c18-11-5-7-12(8-6-11)25(23)10-16(22)21-17-20-15(9-24-17)13-3-1-2-4-14(13)19/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOEXALPUHZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CS(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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